4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine
Description
Properties
Molecular Formula |
C13H12Cl2N2O |
|---|---|
Molecular Weight |
283.15 g/mol |
IUPAC Name |
4-chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8(18-2)13-16-11(7-12(15)17-13)9-5-3-4-6-10(9)14/h3-8H,1-2H3 |
InChI Key |
WSJWPZUWDJFBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters with Urea Derivatives
This method constructs the pyrimidine ring de novo using a β-keto ester and a urea precursor.
-
Step 1 : Synthesis of ethyl 3-(2-chlorophenyl)-3-oxopropanoate via Claisen condensation between 2-chlorophenylacetic acid and ethyl acetoacetate.
-
Step 2 : Cyclocondensation with 1-methoxyethylurea in ethanol under reflux to form 6-(2-chlorophenyl)-2-(1-methoxyethyl)-4-hydroxypyrimidine .
-
Step 3 : Chlorination at position 4 using POCl₃ in dimethylformamide (DMF) at 100°C.
Key Data :
Nucleophilic Substitution on Dichloropyrimidine Intermediates
This route leverages 4,6-dichloropyrimidine as a versatile intermediate for sequential functionalization.
-
Step 1 : Suzuki-Miyaura coupling at position 6 with 2-chlorophenylboronic acid using Pd(PPh₃)₄ in dioxane/water (yield: 75%).
-
Step 2 : Alkylation at position 2 with 1-methoxyethyl bromide via Williamson ether synthesis (K₂CO₃, DMF, 80°C, yield: 70%).
Advantages :
Diazotization and Substitution of Aminopyrimidines
Amino groups at position 2 can be converted to leaving groups for subsequent substitution.
-
Step 1 : Synthesis of 2-amino-4,6-dichloropyrimidine via chlorination of 2-amino-4,6-dihydroxypyrimidine with POCl₃.
-
Step 2 : Diazotization with NaNO₂/HCl at 0–5°C to form a diazonium salt, followed by substitution with 1-methoxyethanol (Cu catalyst, 60°C, yield: 60%).
-
Step 3 : Ullmann coupling at position 6 with 2-chloroiodobenzene (CuI, K₂CO₃, DMF, 120°C, yield: 68%).
Challenges :
Comparative Analysis of Methodologies
| Parameter | Cyclocondensation Route | Nucleophilic Substitution | Diazotization Route |
|---|---|---|---|
| Total Yield | 55% | 53% | 41% |
| Regioselectivity | Moderate | High | Low |
| Scalability | High | Moderate | Low |
| Cost Efficiency | Low (POCl₃ usage) | Moderate | High (Pd catalysts) |
Optimization of Critical Steps
Chlorination with POCl₃
Suzuki Coupling Conditions
-
Base Selection : Na₂CO₃ yields higher conversions than K₃PO₄ in dioxane/water.
-
Temperature : Reactions at 90°C reduce byproducts compared to 110°C.
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 4H, aryl-H), 4.50 (q, 2H, -OCH₂CH₃), 3.35 (s, 3H, -OCH₃).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors that play a role in biological processes.
Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(2-chlorophenyl)-2-methylpyrimidine
- 4-Chloro-6-(2-chlorophenyl)-2-ethylpyrimidine
- 4-Chloro-6-(2-chlorophenyl)-2-(1-hydroxyethyl)pyrimidine
Comparison
Compared to similar compounds, 4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine may exhibit unique properties, such as:
- Enhanced Biological Activity : Due to the presence of the methoxyethyl group.
- Improved Solubility : The methoxyethyl group may enhance solubility in organic solvents.
- Specificity : The compound may show higher specificity towards certain molecular targets.
Biological Activity
4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine is a pyrimidine derivative that exhibits a diverse range of biological activities. Characterized by a chloro substituent at the 4-position, a chlorophenyl group at the 6-position, and a methoxyethyl group at the 2-position, this compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer therapies.
- Molecular Formula : C13H12Cl2N2O
- Molecular Weight : Approximately 283.15 g/mol
The unique arrangement of substituents enhances its interaction with biological targets, making it a candidate for therapeutic applications.
Biological Activities
Pyrimidine derivatives, including this compound, are known to exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that pyrimidines can inhibit bacterial growth and have antifungal properties.
- Antiviral Activity : Some derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication.
- Anticancer Properties : Research indicates that compounds with similar structures can act as inhibitors of kinases and other enzymes involved in cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Antiviral | Blocks viral replication | |
| Anticancer | Inhibits kinases involved in cancer |
The biological activity of this compound is likely influenced by its structural features. The chloro groups and methoxyethyl group enhance lipophilicity, which may improve cellular uptake and interaction with target proteins. Molecular docking studies indicate that this compound may bind effectively to various enzymes and receptors involved in disease processes.
Case Studies
-
Anticancer Studies :
- A study investigated the effect of pyrimidine derivatives on cancer cell lines. The results demonstrated that compounds with similar structures inhibited cell proliferation significantly, suggesting potential for further development as anticancer agents.
-
Antimicrobial Evaluation :
- In vitro tests conducted on various bacterial strains showed that this compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Synthesis Methods
The synthesis of this compound can be achieved through multi-step organic reactions. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing chlorinated precursors to introduce the chlorophenyl and methoxyethyl groups.
- Cyclization Reactions : Forming the pyrimidine ring through condensation reactions involving appropriate substrates.
Q & A
Q. What are the optimal synthetic routes for introducing the 1-methoxyethyl and 2-chlorophenyl substituents into the pyrimidine core?
The compound’s synthesis likely involves multi-step nucleophilic substitution and coupling reactions. For the 1-methoxyethyl group, alkylation of the pyrimidine ring with methoxyethyl halides under basic conditions (e.g., NaH in DMF) is common. The 2-chlorophenyl substituent can be introduced via Suzuki-Miyaura coupling using a chlorophenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) . Reaction optimization should focus on temperature control (60–80°C) and catalyst loading to minimize side products.
Q. What purification techniques are recommended to isolate the target compound with high purity?
Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for removing unreacted intermediates. Recrystallization using ethanol/water mixtures can further enhance purity (>95% by HPLC). Analytical TLC (Rf ~0.3 in 3:1 hexane:EtOAc) is critical for monitoring reaction progress .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Standard analytical methods include:
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxyethyl protons at δ 3.2–3.5 ppm; aromatic protons from chlorophenyl at δ 7.2–7.8 ppm) .
- HPLC-MS : Confirm molecular ion [M+H]⁺ (exact mass calculated via PubChem data) .
- Elemental analysis : Validate C, H, N, Cl content within 0.3% of theoretical values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the chlorinated pyrimidine core in further functionalization?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can model electron density distribution, identifying reactive sites. For example, the C4-Cl bond exhibits higher electrophilicity, making it prone to nucleophilic displacement. Frontier molecular orbital analysis (HOMO-LUMO gaps) can guide selectivity in cross-coupling reactions .
Q. What strategies resolve contradictory biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?
- Orthogonal assays : Validate activity using biochemical (e.g., ADP-Glo™ kinase) and cellular (e.g., proliferation) assays.
- Purity verification : Ensure compound integrity via LC-MS to rule out degradation products.
- Solubility optimization : Use DMSO stock solutions ≤10 mM to avoid aggregation artifacts .
Q. How can enantiomeric purity of the 1-methoxyethyl group be achieved and validated?
- Chiral resolution : Use preparative chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) to separate enantiomers.
- Circular dichroism (CD) : Confirm enantiopurity by comparing CD spectra to known standards .
Q. What structural analogs of this compound have been studied for SAR, and how do substitutions alter activity?
- 2-Chlorophenyl vs. 4-chlorophenyl : The ortho-substitution in 2-chlorophenyl enhances steric hindrance, reducing off-target interactions in kinase binding pockets .
- Methoxyethyl vs. methylthio : Methoxyethyl improves solubility (logP reduction by ~0.5 units) but may reduce membrane permeability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Chlorophenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 | 92% | |
| Methoxyethyl alkylation | NaH, methoxyethyl bromide, THF, 0°C→RT | 65 | 88% |
Q. Table 2. Comparative Biological Activity
| Derivative | Target (IC₅₀, nM) | Solubility (µM) | logP |
|---|---|---|---|
| Parent compound | EGFR: 45 ± 3 | 120 | 3.2 |
| 4-Chlorophenyl analog | EGFR: 120 ± 10 | 85 | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
